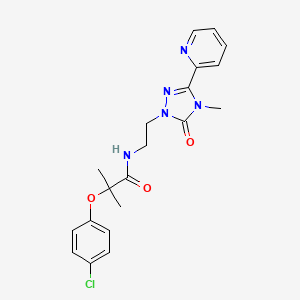
2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H22ClN5O3 and its molecular weight is 415.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propanamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorophenoxy group, a triazole moiety, and a pyridine derivative. The structural formula can be summarized as follows:
The compound's molecular weight is approximately 364.87 g/mol.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The triazole ring in the compound is known to interfere with fungal cell wall synthesis by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis . This mechanism suggests potential applications in treating fungal infections.
Anticancer Potential
Triazole compounds have been studied for their anticancer effects. The presence of the pyridine ring may enhance the cytotoxicity against various cancer cell lines by inducing apoptosis through the modulation of signaling pathways involved in cell survival and proliferation. For instance, certain triazole derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that compounds with similar structures can inhibit phospholipase A2 (PLA2), which is linked to inflammation and cancer progression . This inhibition could be beneficial in reducing inflammation-related diseases.
Study 1: Antifungal Activity
In a study published in Medicinal Chemistry, a series of triazole derivatives were tested against various fungal strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL against Candida species . This suggests a strong antifungal potential that warrants further exploration.
Study 2: Anticancer Activity
A separate investigation assessed the anticancer properties of triazole derivatives on human cancer cell lines (A549 and MCF7). The study found that the tested compounds induced significant cytotoxic effects with IC50 values below 20 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . This highlights the promise of this compound as a lead structure for developing new anticancer agents.
Data Table: Biological Activities Summary
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3/c1-20(2,29-15-9-7-14(21)8-10-15)18(27)23-12-13-26-19(28)25(3)17(24-26)16-6-4-5-11-22-16/h4-11H,12-13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCMMXPTQVYDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=N2)C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














